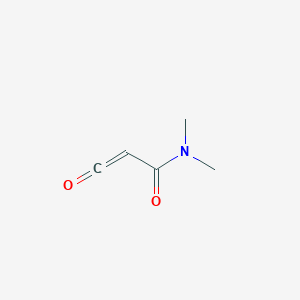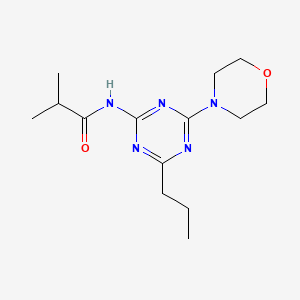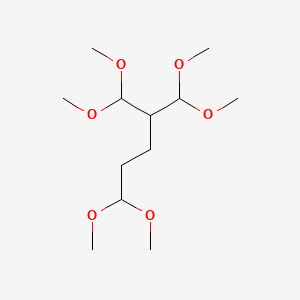![molecular formula C11H18O2 B14273787 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene CAS No. 132789-38-9](/img/structure/B14273787.png)
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,7-dioxaspiro[55]undec-4-ene is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives. This process yields 1,3-dialkylated methoxyallenes, which then undergo acid-catalyzed ring closure to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: It is explored for its potential use in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene involves its interaction with molecular targets through various pathways. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological activities .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undec-4-ene: This compound shares a similar spirocyclic structure but lacks the dimethyl substitution.
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: This compound has additional functional groups that confer different chemical properties.
Uniqueness
2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
132789-38-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,2-dimethyl-1,7-dioxaspiro[5.5]undec-4-ene |
InChI |
InChI=1S/C11H18O2/c1-10(2)6-5-8-11(13-10)7-3-4-9-12-11/h5,8H,3-4,6-7,9H2,1-2H3 |
InChI Key |
WRNWMALYFRLOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC2(O1)CCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


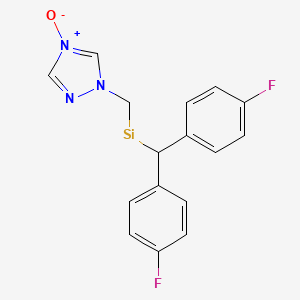
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
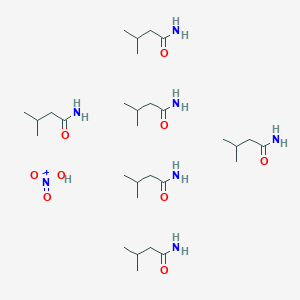
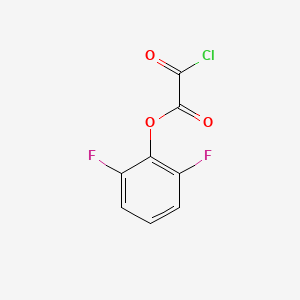
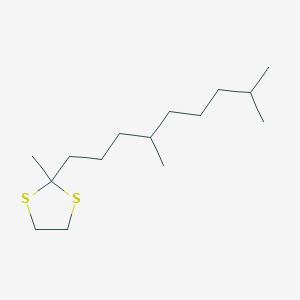
![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
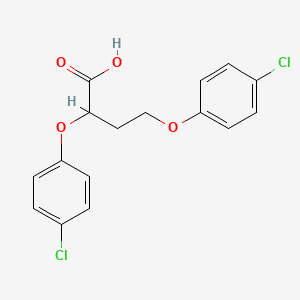
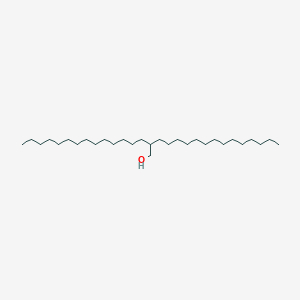
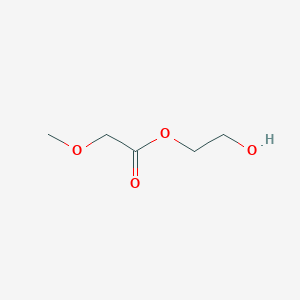
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
